molecular formula C9H16N2O B15256711 3-(2-Methoxyethyl)-3-piperidinecarbonitrile

3-(2-Methoxyethyl)-3-piperidinecarbonitrile

Cat. No.: B15256711
M. Wt: 168.24 g/mol
InChI Key: UQVAOQIJZWOSGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyethyl)-3-piperidinecarbonitrile is an organic compound that features a piperidine ring substituted with a 2-methoxyethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-3-piperidinecarbonitrile typically involves the reaction of piperidine with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The nitrile group can be introduced through a subsequent reaction with cyanogen bromide under basic conditions. The reaction conditions generally require controlled temperatures and inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-3-piperidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(2-Methoxyethyl)-3-piperidinecarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-3-piperidinecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: These compounds share the 2-methoxyethyl group but differ in their core structure.

    Metoprolol: A β-blocker with a similar methoxyethyl group, used in cardiovascular treatments.

Uniqueness

3-(2-Methoxyethyl)-3-piperidinecarbonitrile is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

3-(2-methoxyethyl)piperidine-3-carbonitrile

InChI

InChI=1S/C9H16N2O/c1-12-6-4-9(7-10)3-2-5-11-8-9/h11H,2-6,8H2,1H3

InChI Key

UQVAOQIJZWOSGY-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CCCNC1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.